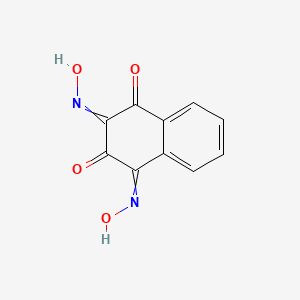

2,4-Dinitrosonaphthalene-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dinitrosonaphthalene-1,3-diol is an organic compound with the molecular formula C10H8N2O5. It is a derivative of naphthalene, featuring nitroso groups at the 2 and 4 positions and hydroxyl groups at the 1 and 3 positions. This compound is of interest in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrosonaphthalene-1,3-diol typically involves nitration and subsequent nitrosation reactions. The starting material is often naphthalene or its derivatives, which undergo nitration to introduce nitro groups. Subsequent nitrosation introduces the nitroso groups at the desired positions.

Industrial Production Methods: Industrial production of this compound involves large-scale nitration and nitrosation reactions, often carried out in specialized chemical reactors under controlled conditions to ensure safety and yield optimization.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dinitrosonaphthalene-1,3-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2).

Substitution: Substitution reactions often involve halogenation or nitration reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction typically results in the formation of hydroxylamines or amines.

Substitution: Substitution reactions can produce halogenated or further nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Dinitrosonaphthalene-1,3-diol is used in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.

Wirkmechanismus

The mechanism by which 2,4-dinitrosonaphthalene-1,3-diol exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

1,3-Naphthalenediol: Similar structure but lacks nitroso groups.

2,4-Dinitrophenol: Similar nitro groups but different positions and no hydroxyl groups.

1,3-Dinitrobenzene: Similar nitro groups but different aromatic ring structure.

Uniqueness: 2,4-Dinitrosonaphthalene-1,3-diol is unique due to its combination of nitroso and hydroxyl groups on the naphthalene ring, which imparts distinct chemical and physical properties compared to other similar compounds.

Biologische Aktivität

2,4-Dinitrosonaphthalene-1,3-diol (DNND) is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies that illustrate its impact on various biological systems.

Chemical Structure and Properties

This compound is characterized by its dinitro and hydroxyl functional groups attached to a naphthalene ring. This structure is significant as it influences the compound's reactivity and interaction with biological molecules.

The biological activity of DNND can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : DNND can induce oxidative stress in cells by generating reactive oxygen species, leading to cellular damage and apoptosis.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular metabolism, which may contribute to its toxicological profile.

- Protein Modification : DNND can form adducts with proteins, altering their function and potentially leading to immunogenic responses.

Toxicological Studies

Several studies have investigated the toxicological effects of DNND on various organisms:

| Study Type | Organism | Findings |

|---|---|---|

| Acute Toxicity | Fish (Pimephales promelas) | LC50 values ranged from 14.2 mg/L to 42.0 mg/L. |

| Chronic Exposure | Cladocerans (Ceriodaphnia dubia) | Significant reproductive inhibition observed at concentrations as low as 2.7 mg/L. |

| In Vitro Studies | Human Cell Lines | Induction of apoptosis through ROS generation noted. |

Case Study 1: Aquatic Toxicity

A study conducted on the aquatic toxicity of DNND demonstrated that it poses a significant risk to freshwater organisms. The research highlighted that fish were more sensitive to acute exposures compared to cladocerans, with an LC50 of 10.0 mg/L observed for fish survival during chronic exposures . This indicates a need for careful monitoring of DNND in aquatic environments.

Case Study 2: Cellular Effects

In vitro studies using human cell lines revealed that DNND induces oxidative stress and apoptosis. Cells exposed to DNND exhibited increased levels of ROS and subsequent cell death, suggesting that the compound may have implications for human health if exposure occurs .

Research Findings

Recent research has focused on understanding the molecular pathways affected by DNND:

- Oxidative Stress Response : Studies have shown that DNND exposure leads to the upregulation of antioxidant genes in response to oxidative damage.

- Enzymatic Pathways : Inhibition of key metabolic enzymes has been documented, which may alter normal cellular functions and contribute to toxicity.

Eigenschaften

CAS-Nummer |

30436-87-4 |

|---|---|

Molekularformel |

C10H6N2O4 |

Molekulargewicht |

218.17 g/mol |

IUPAC-Name |

(2E,4Z)-2,4-bis(hydroxyimino)naphthalene-1,3-dione |

InChI |

InChI=1S/C10H6N2O4/c13-9-6-4-2-1-3-5(6)7(11-15)10(14)8(9)12-16/h1-4,15-16H/b11-7-,12-8+ |

InChI-Schlüssel |

TVUCGHFNVJEZDY-NTLHZVPKSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NO)C(=O)C(=NO)C2=O |

Isomerische SMILES |

C1=CC=C2C(=C1)/C(=N/O)/C(=O)/C(=N/O)/C2=O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=NO)C(=O)C(=NO)C2=O |

Key on ui other cas no. |

30436-87-4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.